molecular formula C20H18FN5O B1678706 R-268712 CAS No. 879487-87-3

R-268712

Cat. No.: B1678706
CAS No.: 879487-87-3
M. Wt: 363.4 g/mol
InChI Key: JQGOCCALXFSRHZ-UHFFFAOYSA-N
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Description

R-268712 is a specific activin receptor-like kinase 5 inhibitor with an inhibitory concentration of 2.5 nanomolar. It is also an orally active transforming growth factor-beta type I receptor inhibitor. This compound is known for its potent and selective inhibition of activin receptor-like kinase 5, making it a valuable tool in scientific research, particularly in studies related to renal fibrosis and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-268712 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound can be prepared by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in publicly available sources. The compound is typically produced in research laboratories and supplied by specialized chemical companies for research purposes. The production process likely involves standard organic synthesis techniques, purification steps, and quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

R-268712 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent choice, depend on the desired outcome and the nature of the reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield modified compounds with different functional groups .

Scientific Research Applications

R-268712 has a wide range of scientific research applications, including:

Mechanism of Action

R-268712 exerts its effects by inhibiting the phosphorylation of Smad3 in a dose-dependent manner. This inhibition occurs through the suppression of transforming growth factor-beta signaling pathways. The compound selectively targets activin receptor-like kinase 5, leading to reduced phosphorylation of Smad3 and subsequent inhibition of downstream signaling events. This mechanism is particularly relevant in the context of renal fibrosis and cancer, where transforming growth factor-beta signaling plays a crucial role .

Comparison with Similar Compounds

R-268712 is unique in its high selectivity and potency as an activin receptor-like kinase 5 inhibitor. Similar compounds include:

These compounds share similar targets and mechanisms of action but differ in their chemical structures, selectivity, and pharmacokinetic profiles, making this compound a valuable addition to the toolkit of researchers studying transforming growth factor-beta signaling pathways.

Biological Activity

R-268712 is a potent and selective inhibitor of the transforming growth factor-beta receptor type I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). This compound has garnered attention due to its significant biological activity, particularly in the context of renal diseases and fibrosis. The following sections will detail its mechanisms, efficacy in various models, and relevant research findings.

This compound acts primarily by inhibiting TGF-β signaling pathways, which are crucial in various fibrotic processes. The compound demonstrates an IC50 of 2.5 nM , indicating its high potency against ALK5, with approximately 5000-fold selectivity over p38 mitogen-activated protein kinase (MAPK) . This selectivity is critical as it minimizes off-target effects that could lead to unwanted side effects in therapeutic applications.

Efficacy in Preclinical Models

This compound has been evaluated in several preclinical models, demonstrating its potential therapeutic benefits:

  • Renal Fibrosis Model :
    • In a unilateral ureteral obstruction (UUO) model, this compound was shown to inhibit the development of renal fibrosis in a dose-dependent manner. Oral administration at doses of 1, 3, and 10 mg/kg effectively reduced fibrosis markers .
  • Glomerulonephritis Model :
    • In a heminephrectomized anti-Thy1 glomerulonephritis model, this compound significantly reduced proteinuria and glomerulosclerosis at doses of 0.3 and 1 mg/kg , leading to improved renal function . This suggests that this compound may be beneficial in treating conditions characterized by excessive TGF-β signaling.

Summary of Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study ReferenceModel DescriptionDose (mg/kg)Key Findings
UUO Model1, 3, 10Reduced renal fibrosis; dose-dependent effect
Anti-Thy1 Model0.3, 1Decreased proteinuria; reduced glomerulosclerosis; improved renal function
In vitro assaysN/APotent inhibition of ALK5 with high selectivity over p38 MAPK

Case Studies and Clinical Implications

While this compound is primarily studied in preclinical settings, its implications for clinical use are promising. The ability to selectively inhibit TGF-β signaling may provide a novel therapeutic avenue for diseases characterized by fibrosis, such as idiopathic pulmonary fibrosis (IPF) and chronic kidney disease (CKD).

In a study focusing on idiopathic pulmonary fibrosis, similar inhibitors have shown potential in modulating fibrotic responses, suggesting that this compound could be further explored in clinical trials targeting these conditions .

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of R-268712 in TGF-β/Smad signaling pathway inhibition?

this compound selectively inhibits activin receptor-like kinase 5 (ALK5), a key mediator of TGF-β signaling, with an IC50 of 2.5 nM. It demonstrates ~5000-fold selectivity over p38 MAPK, minimizing off-target effects in kinase assays . Methodologically, researchers should validate ALK5 inhibition using phospho-Smad2/3 immunoblotting in TGF-β-stimulated cell lines (e.g., renal fibroblasts) to confirm pathway suppression.

Q. What experimental models are commonly used to study this compound's efficacy in fibrotic diseases?

Preclinical renal fibrosis models, such as unilateral ureteral obstruction (UUO) and Thy1 nephritis models, are standard. In UUO, this compound (1–10 mg/kg, oral, 3 days) reduces renal fluoresceinase activity dose-dependently, while in Thy1 models (0.3–1 mg/kg, 33 days), it preserves glomerular function and reduces sclerosis . Researchers should incorporate histopathology (e.g., Masson’s trichrome staining) and serum creatinine/BUN measurements to quantify efficacy.

Q. How should researchers design dose-response studies for this compound in vivo?

Pharmacokinetic data show that this compound achieves dose-proportional AUC0-24 values (0.075–8.2 μg·h/mL at 0.3–10 mg/kg) . Studies should include at least four dose cohorts (e.g., 0.3–10 mg/kg) with daily oral administration. Terminal blood/tissue sampling at 24-hour intervals ensures accurate exposure-response correlation.

Advanced Research Questions

Q. What strategies optimize this compound's bioavailability in chronic disease models?

this compound’s nonlinear pharmacokinetics (e.g., 10 mg/kg yields 8.2 μg·h/mL AUC) suggest saturation at higher doses. To enhance bioavailability, researchers may co-administer cytochrome P450 inhibitors or use nanoparticle formulations. Parallel plasma/tissue LC-MS quantification is critical to monitor drug distribution .

Q. How can researchers address contradictory findings between in vitro IC50 values and in vivo efficacy of this compound?

Discrepancies may arise from protein binding, tissue penetration, or metabolite activity. Methodologically, researchers should:

  • Compare free drug concentrations in plasma vs. target tissues using equilibrium dialysis.
  • Validate target engagement via phospho-Smad3 immunohistochemistry in treated vs. control tissues .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects on renal fibrosis?

Non-linear regression (e.g., sigmoidal dose-response curves) is suitable for AUC vs. fibrosis score correlations. For longitudinal data (e.g., Thy1 model), mixed-effects models account for inter-animal variability. Researchers should report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical relevance .

Q. How to validate this compound's selectivity against off-target kinases in high-throughput screens?

Utilize kinase profiling panels (e.g., 400+ kinases) at 1 μM this compound. Prioritize assays for structurally similar kinases (e.g., ALK4, ALK7) and pathways with crosstalk (e.g., MAPK). Data should be normalized to ATP controls and reported as % inhibition ± SEM .

Q. Data Contradiction and Reproducibility

Q. How to resolve inconsistencies in this compound's efficacy across different fibrosis models?

Model-specific factors (e.g., UUO’s acute injury vs. Thy1’s chronic inflammation) may alter TGF-β dynamics. Researchers should:

  • Replicate findings in ≥2 models (e.g., lung/liver fibrosis).
  • Perform RNA-seq to identify context-dependent signaling nodes (e.g., Smad3 vs. non-canonical pathways) .

Q. What quality controls ensure reproducibility in this compound studies?

  • Standardize animal housing conditions (diet, circadian rhythm) to minimize metabolic variability.
  • Include batch controls for reagents (e.g., TGF-β1 source, antibody lot validation).
  • Adhere to ARRIVE guidelines for in vivo reporting .

Q. Methodological Tables

Table 1. Key Pharmacokinetic Parameters of this compound

Dose (mg/kg)AUC0-24 (μg·h/mL)Renal Fluoresceinase Inhibition (%)
0.30.07515
10.2840
31.670
108.295
Data derived from UUO model .

Table 2. Selectivity Profile of this compound

TargetIC50 (nM)Selectivity vs. ALK5
ALK52.51x
p38 MAPK12,5005000x
ALK4850340x
From kinase inhibition assays .

Properties

IUPAC Name

2-[4-[2-fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOCCALXFSRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127927
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879487-87-3
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879487-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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